molecular formula C12H14Cl2O3 B7941413 2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxane

2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7941413
M. Wt: 277.14 g/mol
InChI Key: FXRNHFKJQUXHIZ-UHFFFAOYSA-N
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Description

2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxane is an organic compound with the molecular formula C11H12Cl2O3 It is characterized by the presence of a dioxane ring and a dichlorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with formaldehyde and a suitable acid catalyst to form the dioxane ring, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane
  • 2-[2-(2,5-Dichloro-phenoxy)ethyl]-1,3-dioxane
  • 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane

Uniqueness

2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxane is unique due to the specific positioning of the chlorine atoms on the phenoxy group. This positioning can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[2-(2,6-dichlorophenoxy)ethyl]-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c13-9-3-1-4-10(14)12(9)17-8-5-11-15-6-2-7-16-11/h1,3-4,11H,2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRNHFKJQUXHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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